3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one, also known as YKL-05-099, is a potent, orally bioavailable small molecule inhibitor with dual activity against Salt-Inducible Kinases (SIKs) and Colony Stimulating Factor 1 Receptor (CSF1R). This compound has proven valuable in scientific research, particularly in exploring the therapeutic potential of SIK inhibition for various diseases. It was specifically developed as a chemical probe to study SIK function in vivo due to its improved selectivity and pharmacokinetic properties compared to earlier pan-SIK inhibitors like HG-9-91-01.
While the exact synthetic route for YKL-05-099 is not detailed in the provided papers, its development leveraged the known pan-SIK inhibitor HG-9-91-01 as a starting point. This suggests a structure-activity relationship (SAR) optimization approach was used, where modifications to the HG-9-91-01 scaffold were explored to achieve the desired improvements in SIK selectivity and pharmacokinetic profile.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6